molecular formula C21H23N3O3S2 B2864601 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole CAS No. 886924-62-5

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole

Cat. No.: B2864601
CAS No.: 886924-62-5
M. Wt: 429.55
InChI Key: VZPWZWQIKBAKBP-UHFFFAOYSA-N
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Description

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a complex organic compound that features a combination of ethylsulfonyl, phenyl, methylbenzo[d]thiazol, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Ethylsulfonyl Phenyl Intermediate: This step involves the sulfonation of a phenyl compound with ethylsulfonyl chloride under basic conditions.

    Synthesis of the Methylbenzo[d]thiazol Intermediate: This involves the cyclization of appropriate precursors in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the two intermediates using a piperazine linker under controlled conditions, often in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while reduction could yield a sulfide.

Scientific Research Applications

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound due to its complex structure and functional groups.

    Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: Its interactions with biological molecules could be studied to understand its potential as a biochemical tool or therapeutic agent.

Comparison with Similar Compounds

Properties

IUPAC Name

(4-ethylsulfonylphenyl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-3-29(26,27)17-9-7-16(8-10-17)20(25)23-11-13-24(14-12-23)21-22-19-15(2)5-4-6-18(19)28-21/h4-10H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPWZWQIKBAKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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